13-Dihydroadriamycin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 13-Dihydroadriamycin is synthesized through the reduction of doxorubicin. The reduction process involves a two-electron, NADPH-dependent reduction of the doxorubicin side-chain carbonyl group to form a secondary alcohol . This reaction typically occurs in the presence of NADPH and specific enzymes such as aldo-keto reductase or carbonyl reductase .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as described above. The process involves the fermentation of Streptomyces peucetius var. caesius to produce doxorubicin, which is then chemically reduced to form this compound .
Chemical Reactions Analysis
Types of Reactions: 13-Dihydroadriamycin undergoes various chemical reactions, including:
Reduction: The primary reaction involved in its synthesis from doxorubicin.
Oxidation: It can undergo oxidation reactions, although these are less common compared to reduction.
Substitution: It can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Reduction: NADPH and specific enzymes such as aldo-keto reductase or carbonyl reductase.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: 13-Dihydroadriamycin is used in chemical research to study the reduction mechanisms of anthracycline antibiotics and their metabolites .
Biology: In biological research, it is used to investigate the metabolic pathways of doxorubicin and its metabolites, as well as their interactions with cellular components .
Medicine: this compound is studied for its potential therapeutic applications, particularly in cancer treatment. It is used to understand the pharmacokinetics and pharmacodynamics of doxorubicin and its metabolites .
Industry: In the pharmaceutical industry, this compound is used in the development of new chemotherapeutic agents and formulations .
Mechanism of Action
13-Dihydroadriamycin exerts its effects primarily through its interaction with DNA. its DNA binding activity is significantly lower compared to doxorubicin . The compound is predominantly localized within the cytoplasm or lysosomes, unlike doxorubicin, which primarily accumulates in the nucleus . This reduced DNA binding activity and altered localization contribute to its diminished anticancer efficacy .
Comparison with Similar Compounds
Doxorubicin: The parent compound from which 13-Dihydroadriamycin is derived.
Daunorubicin: Another anthracycline antibiotic with similar structure and function.
Epirubicin: An epimer of doxorubicin with similar therapeutic applications.
Uniqueness: this compound is unique due to its reduced DNA binding activity and altered cellular localization compared to doxorubicin . This results in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for studying the metabolism and action of anthracycline antibiotics .
Properties
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLHIGGRLIJIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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